Diethyl 1H-imidazole-4,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKUSLBNWTXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325639 | |
| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-79-1 | |
| Record name | 1080-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Diethyl 1H-imidazole-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's fundamental chemical and physical characteristics, with a focus on its basicity, supported by experimental protocols for its determination.
Core Concepts: Understanding the Basicity of Imidazole Derivatives
The basicity of this compound is primarily attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom at position 3 of the imidazole ring. This nitrogen can accept a proton, forming a resonance-stabilized imidazolium cation. The availability of this lone pair and the stability of the resulting conjugate acid are key determinants of the compound's basic strength.
However, the presence of two electron-withdrawing ethyl carboxylate groups at positions 4 and 5 significantly influences the electron density of the imidazole ring. These groups pull electron density away from the ring through the inductive effect, thereby reducing the availability of the lone pair on the N-3 nitrogen for protonation. This deactivating effect is expected to make this compound a weaker base compared to the parent imidazole molecule. Imidazole itself is amphoteric, meaning it can act as both an acid and a base. The pKa for the imidazolium ion is approximately 6.95, while the pKa for the proton on N-1 is around 14.5.[1]
Quantitative Data Summary
A compilation of the known quantitative data for this compound and a closely related analogue, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is presented below for comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1080-79-1 | N/A |
| Molecular Formula | C₉H₁₂N₂O₄ | N/A |
| Molecular Weight | 212.20 g/mol | N/A |
| Melting Point | 210-216 °C | [2] |
| Boiling Point (Predicted) | 357.9 ± 22.0 °C | [2] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.70 ± 0.10 | [2] |
| Storage Temperature | Room Temperature | [2] |
Table 2: Physicochemical Properties of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
| Property | Value | Source |
| CAS Number | 144689-94-1 | N/A |
| Molecular Formula | C₁₂H₁₈N₂O₄ | N/A |
| Molecular Weight | 254.28 g/mol | N/A |
| Physical Form | Crystal - Powder | N/A |
| Color | Slightly pale yellow - Yellow | N/A |
| Purity | 95% | N/A |
| Storage Temperature | Room Temperature | N/A |
Experimental Protocols for Basicity Determination
The basicity of this compound, quantified by its pKa value, can be experimentally determined using several established methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.
Potentiometric Titration
This method involves the gradual addition of a standardized acid solution to a solution of the imidazole derivative and monitoring the corresponding change in pH. The pKa value is determined from the inflection point of the resulting titration curve.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.
-
Data Analysis: Continue the titration until the pH changes become minimal after passing the equivalence point. Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or the first and second derivatives of the titration curve can be used for a more precise determination of the equivalence point.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials:
-
This compound
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Preparation of Sample Solutions: Prepare a series of solutions with the same concentration of the imidazole derivative but in different buffer solutions covering the desired pH range.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each sample solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation.
Visualizations
Logical Workflow for the Synthesis of this compound
The synthesis of the imidazole core can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or an ammonium salt. This can be adapted for the synthesis of the title compound.
Caption: A logical workflow for the synthesis of this compound.
Protonation Equilibrium of this compound
The basicity of the molecule is defined by the equilibrium between the neutral and protonated forms.
Caption: Protonation equilibrium of the imidazole ring.
Conclusion
This technical guide has provided a detailed examination of the basic properties of this compound. The predicted pKa suggests it is a moderately basic compound, with its basicity being attenuated by the presence of electron-withdrawing ester groups. The provided experimental protocols offer robust methods for the empirical determination of its pKa, which is a critical parameter for researchers in drug discovery and materials science. The visualizations offer a clear representation of a potential synthetic route and the fundamental protonation equilibrium that governs its basic character. Further experimental validation of the predicted properties is encouraged to fully characterize this versatile molecule.
References
A Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole class of heterocyclic molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a summary of the available information on this compound, including its chemical properties and a general overview of its synthetic context.
It is important to note that while the imidazole scaffold is of great interest, detailed experimental protocols and in-depth biological studies for this compound specifically are not extensively available in the public domain. Much of the detailed research has been focused on substituted analogues, such as Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are primarily based on predictions and supplier data.
| Property | Value | Reference |
| CAS Number | 1080-79-1 | [4] |
| Molecular Formula | C₉H₁₂N₂O₄ | [4] |
| Molecular Weight | 212.2 g/mol | [4] |
| Melting Point | 210-216 °C | [4] |
| Boiling Point | 357.9 ± 22.0 °C (Predicted) | [4] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.70 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry | [4] |
Synthesis and Experimental Protocols
A notable synthesis for a related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, involves the reaction of Diethyl 2-chloro-3-oxosuccinate with Butyramidinium chloride in the presence of a base like triethylamine in ethanol.[5] The reaction mixture is typically stirred at room temperature and then heated to facilitate the condensation and cyclization.[5]
General Synthetic Workflow for Imidazole-4,5-dicarboxylates
The following diagram illustrates a generalized workflow for the synthesis of imidazole-4,5-dicarboxylate derivatives, based on common organic chemistry principles and published syntheses of related compounds.
Biological Significance and Potential Applications
While specific biological data for this compound is limited, the broader class of imidazole derivatives is well-established for its diverse pharmacological activities.[1][2][3] The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.
Potential areas of research and application for this compound could include:
-
Antimicrobial Agent Development: Imidazole derivatives are known to exhibit antibacterial and antifungal properties.[2]
-
Anti-inflammatory Research: Certain imidazole-containing compounds have demonstrated potent anti-inflammatory effects.[1]
-
Anticancer Drug Discovery: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are a continuous area of investigation.[6]
-
Intermediate for Pharmaceutical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex, biologically active molecules.[7] For instance, the related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist.[5]
Signaling Pathways
There is no specific information available in the reviewed literature detailing the interaction of this compound with any particular signaling pathways. Research into the biological activity of this specific compound would be required to elucidate its mechanism of action and potential molecular targets.
The general workflow for investigating the biological activity and signaling pathway involvement of a novel imidazole derivative is depicted below.
Conclusion
This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, the well-documented biological significance of the imidazole core suggests that it could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical reactivity, biological activity, and potential applications.
References
An In-depth Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and potential applications of Diethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 1080-79-1), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Molecular Structure and Identification
This compound is a disubstituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The core imidazole ring is functionalized with two diethyl carboxylate groups at the 4 and 5 positions.
Chemical Structure:
Caption: 2D representation of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1080-79-1[1][2][3] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₁₂N₂O₄[1][3] |
| Molecular Weight | 212.20 g/mol [2][3] |
| InChI Key | NQKKUSLBNWTXQI-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)C1=C(N=CN1)C(=O)OCC |
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for this compound, a combination of reported and predicted values is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid[1] | Sigma-Aldrich[1] |
| Melting Point | 210-216 °C | Chemdad[4] |
| Boiling Point (Predicted) | 357.9 ± 22.0 °C | Chemdad[4] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | Chemdad[4] |
| pKa (Predicted) | 8.70 ± 0.10 | Chemdad[4] |
| Storage Temperature | Room Temperature[1] | Sigma-Aldrich[1], BLD Pharm |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the imidazole ring proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. |
| ¹³C NMR | Resonances for the imidazole ring carbons, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the imidazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for esters and imidazoles. |
Experimental Protocols
Proposed Synthesis of this compound:
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Role in Drug Development and Signaling Pathways
Direct evidence of this compound's involvement in specific signaling pathways is not documented. However, the imidazole core is a crucial pharmacophore found in a wide array of biologically active compounds. Imidazole-containing molecules are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The primary role of this compound in drug development is likely as a versatile chemical intermediate. Its two ester functionalities provide reactive sites for further molecular elaboration, allowing for the synthesis of more complex imidazole derivatives. These derivatives can be designed to interact with various biological targets.
Caption: Logical workflow for the utilization in drug discovery.
The imidazole moiety's ability to act as a proton donor and acceptor, and to coordinate with metal ions, is fundamental to the biological activity of many imidazole-containing drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.
Safety and Handling
Table 4: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For full safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 1080-79-1). This document includes key quantitative data, a detailed experimental synthesis protocol, and predicted spectroscopic data to support research and development activities.
Core Physical and Chemical Properties
This compound is a solid, heterocyclic compound. Its core structure features an imidazole ring substituted with two ethyl carboxylate groups. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.
Physical Properties
The known and predicted physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 212.20 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 210-216 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point (Predicted) | 357.9 ± 22.0 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |
| pKa (Predicted) | 8.70 ± 0.10 | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | Room Temperature (Sealed in dry environment) | --INVALID-LINK--, --INVALID-LINK-- |
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1080-79-1 |
| InChI | 1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)[1] |
| InChI Key | NQKKUSLBNWTXQI-UHFFFAOYSA-N[1] |
Experimental Synthesis Protocol
The following protocol describes the synthesis of this compound from Diethyl L-(+)-tartrate.
Materials and Reagents:
-
Diethyl L-(+)-tartrate
-
Ethyl acetate
-
1,3-Dibromo-5,5-dimethylhydantoin
-
Acetic acid
-
36% Aqueous formaldehyde solution
-
Ammonium acetate
-
5N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve Diethyl L-(+)-tartrate (2.0 g) in ethyl acetate (34.2 ml).
-
Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) to the solution and stir the reaction mixture for 3 hours at room temperature.
-
Addition of Reagents: Add acetic acid (17 ml) to the reaction mixture. Subsequently, slowly add 36% aqueous formaldehyde solution (3.45 ml) while cooling the mixture in an ice bath to maintain an internal temperature at or below 10°C.
-
Formation of Imidazole Ring: Add ammonium acetate (17.2 g) under the same temperature conditions.
-
Reaction Progression: Stir the reaction solution at room temperature for 30 minutes, then warm it to 50°C and continue stirring for 3 hours.
-
Work-up and Extraction: After the reaction is complete, add 5N sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Analysis: Dry the combined organic layers with anhydrous magnesium sulfate. The resulting ethyl acetate solution containing the product can be quantitatively analyzed by HPLC. This procedure yields approximately 1.24 g (60%) of this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 | s | 1H, C2-H |
| ~4.3 | q | 4H, -CH₂-CH₃ |
| ~1.3 | t | 6H, -CH₂-CH₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~163 | C=O (ester) |
| ~138 | C2 |
| ~128 | C4/C5 |
| ~61 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1730-1700 | C=O stretch (ester) |
| 1550-1450 | C=C and C=N stretch (imidazole ring) |
| 1250-1000 | C-O stretch (ester) |
Predicted Mass Spectrum
| m/z | Fragmentation |
| 212 | [M]⁺ (Molecular Ion) |
| 184 | [M - C₂H₄]⁺ |
| 167 | [M - OC₂H₅]⁺ |
| 139 | [M - COOC₂H₅]⁺ |
| 111 | [M - 2 x COOC₂H₅]⁺ |
References
Diethyl 1H-imidazole-4,5-dicarboxylate solubility data
An In-Depth Technical Guide on Diethyl 1H-imidazole-4,5-dicarboxylate: Synthesis, and Physicochemical Properties
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and an analysis of its chemical properties.
Data Presentation: Physicochemical Properties
| Property | Value | Reference/Note |
| Molecular Formula | C₉H₁₂N₂O₄ | |
| Molecular Weight | 212.20 g/mol | |
| Appearance | Solid | |
| Qualitative Solubility | Soluble in dichloromethane (CH₂Cl₂). Imidazoles are generally soluble in polar solvents.[1][2] | Inferred from extraction solvent used in synthesis protocols. General solubility of the imidazole class of compounds.[1][2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the esterification of imidazole-4,5-dicarboxylic acid. The following protocol is adapted from established literature.
Materials:
-
Imidazole-4,5-dicarboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
0.1M Ammonium Bicarbonate (NH₄HCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
Procedure:
-
Combine imidazole-4,5-dicarboxylic acid with an excess of absolute ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the mixture to act as a catalyst.
-
Reflux the reaction mixture under a nitrogen atmosphere for 48 hours.
-
After cooling, evaporate the ethanol using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium carbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with a 0.1M solution of ammonium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under vacuum to yield this compound.
General Protocol for Solubility Determination
For researchers wishing to determine the quantitative solubility of this compound, the following general protocol, based on the isothermal shake-flask method, is recommended.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in units such as g/100 mL or mol/L.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Involvement in Synthetic Pathways
Derivatives of imidazole-4,5-dicarboxylic acid are valuable scaffolds in medicinal chemistry, often used to create libraries of compounds for drug discovery. For instance, they can be derivatized with amines to form imidazole-4,5-dicarboxamides, which act as mimics of substituted purines and are explored as potential kinase inhibitors.[3][4]
Caption: Synthetic pathway from Imidazole-4,5-dicarboxylic acid to potential kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Diethyl 1H-imidazole-4,5-dicarboxylate in Agrochemical Production
Introduction
Diethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals.[1][2] Its imidazole core is a prevalent scaffold in molecules exhibiting herbicidal and fungicidal properties.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the production of imidazolinone herbicides and imidazole-based fungicides.
Application in Herbicide Synthesis: Imidazolinones
The imidazolinone class of herbicides are potent, low-application-rate compounds that effectively control a broad spectrum of weeds.[4] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[5] this compound and its derivatives are valuable precursors for the synthesis of the core imidazolinone ring structure found in herbicides such as imazamethabenz-methyl and imazapyr.[1][6]
Signaling Pathway of Imidazolinone Herbicides
The primary target of imidazolinone herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting AHAS, imidazolinone herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.
Caption: Inhibition of the AHAS pathway by imidazolinone herbicides.
Experimental Workflow for Imidazolinone Herbicide Synthesis
The synthesis of imidazolinone herbicides from this compound derivatives typically involves a multi-step process. A general workflow includes the formation of a key intermediate, followed by cyclization and functional group modifications.
Caption: General workflow for imidazolinone herbicide synthesis.
Quantitative Data: Herbicidal Efficacy
The efficacy of imidazolinone herbicides is typically evaluated by determining the concentration required to inhibit weed growth by 50% (EC50) or by assessing the percentage of weed control at a given application rate.
| Herbicide | Target Weed | Efficacy Data | Reference |
| Imazamethabenz-methyl | Wild Oat (Avena fatua) | 85% control with Axial One EC | [7] |
| Imazamethabenz-methyl | Wild Oat (Avena fatua) | Highly effective | [6] |
| Imazapyr | General Weeds | Non-selective, broad-spectrum | [5] |
Experimental Protocol: Synthesis of an Imidazolinone Precursor
Materials:
-
2-propylimidazole
-
Diethyl carbonate
-
Base catalyst (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Apparatus for reflux and column chromatography
Procedure:
-
Dissolve 2-propylimidazole in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Add diethyl carbonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The yield is reported to be generally high.[1]
Application in Fungicide Synthesis: Imidazole Fungicides
Imidazole-based fungicides are widely used in agriculture to control a variety of fungal pathogens.[3] Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[8] Ergosterol is a vital component of fungal cell membranes. This compound can serve as a starting material for the synthesis of various imidazole fungicides.[1]
Signaling Pathway of Imidazole Fungicides
Imidazole fungicides target the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function.
Caption: Inhibition of ergosterol biosynthesis by imidazole fungicides.
Quantitative Data: Fungicidal Efficacy
The efficacy of imidazole fungicides is often expressed as the effective concentration required to inhibit 50% of fungal growth (EC50).
| Fungicide | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Flutriafol | Neofusicoccum parvum | 0.13 - 0.14 | [9] |
| Flutriafol | Exserohilum turcicum | Mean: 2.19 - 3.26 | [10] |
| Imidazole Derivatives | Trichophyton mentagrophytes | High activity | [3] |
| Imidazole Derivatives | Microsporum gypseum | High activity | [3] |
| Imidazole Derivatives | Candida albicans | High activity | [3] |
Experimental Protocol: Synthesis of an Imidazole Fungicide Precursor
A detailed experimental protocol for the synthesis of a specific commercial fungicide directly from this compound is not explicitly available in the searched literature. However, the synthesis of imidazole derivatives for antifungal applications generally involves the N-alkylation or N-arylation of the imidazole ring, followed by further functionalization. The following is a general conceptual protocol.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF or acetonitrile)
-
Standard laboratory glassware for heating and work-up
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent like DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
To the stirred suspension, add the desired alkyl or aryl halide dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the N-substituted Diethyl imidazole-4,5-dicarboxylate.
-
This intermediate can then undergo further chemical transformations, such as reduction of the ester groups or conversion to amides, to produce the final fungicide molecule.
Conclusion
This compound is a valuable and versatile starting material and intermediate in the synthesis of important agrochemicals. Its utility in constructing the core structures of imidazolinone herbicides and imidazole fungicides highlights its significance in the agrochemical industry. The provided protocols and data serve as a foundation for researchers and professionals in the development of new and effective crop protection agents. Further research into direct and efficient synthetic routes from this compound to commercial agrochemicals is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canadianagronomist.ca [canadianagronomist.ca]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Popular Flutriafol-Based Fungicide and Its Applications in Agriculture [cnagrochem.com]
- 9. ucanr.edu [ucanr.edu]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols: Diethyl 1H-imidazole-4,5-dicarboxylate as a Versatile Scaffold for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from the versatile building block, diethyl 1H-imidazole-4,5-dicarboxylate. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent interactions with various biological targets.[2][3] this compound is a readily available and highly functionalized starting material that serves as an excellent platform for the synthesis of diverse libraries of imidazole-based compounds with potential anticancer activity.[4][5] Derivatives of this scaffold have been shown to target a range of cancer-related pathways, including kinase signaling and microtubule dynamics.[3][6][7][8]
Synthesis of Anticancer Agents from this compound
The diester functionalities at the 4 and 5 positions of this compound offer convenient handles for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to modulate biological activity. A general synthetic strategy involves the initial modification of the ester groups, followed by N-alkylation or N-arylation of the imidazole ring.
General Synthetic Scheme:
A common synthetic route involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can then be converted to a diamide or other functional groups. Alternatively, the ester groups can be reduced to alcohols or undergo transesterification. The imidazole nitrogen can be alkylated or arylated to introduce further diversity.
Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxamides
This protocol describes a general method for the synthesis of N,N'-disubstituted imidazole-4,5-dicarboxamides, a class of compounds that has shown promise as anticancer agents.
-
Hydrolysis of this compound:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add lithium hydroxide (2.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Collect the resulting precipitate (1H-imidazole-4,5-dicarboxylic acid) by filtration, wash with cold water, and dry under vacuum.
-
-
Amide Coupling:
-
Suspend 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the diacyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (2.5 eq) and triethylamine (3.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted imidazole-4,5-dicarboxamide.
-
Biological Evaluation of Imidazole-Based Anticancer Agents
The anticancer activity of newly synthesized derivatives is typically evaluated using a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative imidazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4k | Caco-2 (Colon) | 4.67 ± 0.11 | [9] |
| 6e | Caco-2 (Colon) | 5.22 ± 0.20 | [9] |
| Kim-161 (5a) | T24 (Bladder) | 56.11 | [6] |
| Kim-111 (5b) | T24 (Bladder) | 67.29 | [6] |
| Compound 6d | ALK5 Kinase | 0.0012 | [10][11] |
| Compound 5e | HeLa (Cervical) | 0.737 ± 0.05 | [12] |
| Compound 5e | HT-29 (Colon) | 1.194 ± 0.02 | [12] |
Mechanism of Action: Targeting Key Signaling Pathways
Imidazole derivatives synthesized from this compound have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key target for many of these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[6][7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers. Imidazole-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.
References
- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl 2-Methyl-1H-imidazole-4,5-dicarboxylate | CAS 65611-53-2 [benchchem.com]
- 5. This compound | 1080-79-1 | Benchchem [benchchem.com]
- 6. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of small molecule imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Reaction with Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole, a potentially valuable intermediate in drug discovery, starting from diethyl 1H-imidazole-4,5-dicarboxylate. The acidic proton on the imidazole nitrogen necessitates a protection strategy to ensure the success of the Grignard reaction on the ester functionalities. This protocol, therefore, outlines a three-step process: N-protection of the imidazole ring, the Grignard reaction with methylmagnesium bromide, and subsequent deprotection to yield the final product.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.
Step 1: N-Protection of this compound with a Trityl Group
The acidic N-H proton of the imidazole ring must be protected to prevent it from quenching the Grignard reagent. The trityl (triphenylmethyl) group is an effective protecting group for imidazoles, being stable to basic and nucleophilic conditions while easily removable under mild acidic conditions.
-
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of trityl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate.
-
Step 2: Grignard Reaction with N-Trityl-diethyl 1H-imidazole-4,5-dicarboxylate
With the imidazole nitrogen protected, the Grignard reagent can now react with the two ester groups to form tertiary alcohols.[1]
-
Materials:
-
N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate
-
Methylmagnesium bromide (CH3MgBr) solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place the N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (a significant excess, e.g., 5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.
-
Step 3: Deprotection of the N-Trityl Group
The final step involves the removal of the trityl protecting group under mild acidic conditions to yield the desired product.[2]
-
Materials:
-
Crude N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the crude product from Step 2 in DCM.
-
Add a solution of 5% TFA in DCM to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole, by a suitable method such as recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected reagents, key reaction parameters, and estimated yields for each step of the synthesis. Please note that the yields are estimates based on typical outcomes for these types of reactions and may vary.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| 1 | This compound | Trityl chloride, Triethylamine | DMF | Room Temp. | 12-24 | N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate | 90-95 |
| 2 | N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate | Methylmagnesium bromide | THF | 0 to Room Temp. | 2-3 | N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole | 80-85 |
| 3 | N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole | Trifluoroacetic acid | DCM | Room Temp. | 1-2 | 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole | 90-95 |
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.
Caption: Synthetic workflow for the preparation of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.
References
Application Notes and Protocols: Synthesis of Antiviral Compounds Using Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of 1H-imidazole-4,5-dicarboxylic acid, in particular, have emerged as a promising class of antiviral agents, demonstrating notable efficacy against a range of pathogenic viruses. These compounds often function by inhibiting key viral enzymes essential for replication. This document provides detailed application notes on the utility of Diethyl 1H-imidazole-4,5-dicarboxylate as a versatile starting material for the synthesis of potent antiviral compounds, along with comprehensive experimental protocols and data.
Application Notes
This compound serves as a key building block for the synthesis of various antiviral compounds, primarily through its conversion to N-substituted imidazole-4,5-dicarboxamides. These derivatives have shown significant inhibitory activity against several viruses, including:
-
Flaviviruses: Imidazole-4,5-dicarboxamide derivatives have demonstrated potent inhibition of Dengue virus (DENV) and Yellow Fever virus (YFV) replication.[1][2][3] The mechanism of action is often attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication of the viral genome.[1]
-
Coronaviruses: Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4] This enzyme is essential for processing viral polyproteins into functional proteins, making it a prime target for antiviral drug development.
The synthetic route from this compound typically involves a three-step process: hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, activation of the carboxylic acid groups (e.g., conversion to the diacid chloride), and subsequent amidation with a variety of amine-containing fragments to generate a library of potential antiviral candidates. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiviral potency and selectivity.
Data Presentation
The following table summarizes the antiviral activity of representative N-substituted imidazole-4,5-dicarboxamide derivatives synthesized from this compound precursors.
| Compound ID | Target Virus | Assay | EC50 (µM) | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50 or IC50) | Reference |
| 15b | Yellow Fever Virus (YFV) | Cell-based | 1.85 | - | >100 | >54 | [3][5] |
| 15c | Dengue Virus (DENV) | Cell-based | 1.93 | - | >100 | >52 | [3] |
| 15d | Yellow Fever Virus (YFV) | Cell-based | 2.61 | - | >100 | >38 | [3] |
| 15k | Dengue Virus (DENV) | Cell-based | 2.02 | - | >100 | >50 | [3] |
| 20a | Dengue Virus (DENV) | Cell-based | 0.93 | - | >100 | >107 | [3] |
| 20b | Dengue Virus (DENV) | Cell-based | 0.93 | - | >100 | >107 | [3] |
| 5a2 | SARS-CoV-2 Mpro | Enzymatic | - | 4.79 | >50 (Vero E6) | >10.4 | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-substituted imidazole-4,5-dicarboxamides, starting from this compound.
Step 1: Hydrolysis of this compound to 1H-Imidazole-4,5-dicarboxylic acid
This protocol is adapted from standard procedures for the basic hydrolysis of esters.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.
-
A precipitate of 1H-imidazole-4,5-dicarboxylic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1H-imidazole-4,5-dicarboxylic acid.
Step 2: Synthesis of 1H-Imidazole-4,5-dicarbonyl dichloride
This protocol is based on the conversion of carboxylic acids to acid chlorides using thionyl chloride.
Materials:
-
1H-Imidazole-4,5-dicarboxylic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask containing 1H-imidazole-4,5-dicarboxylic acid (1 equivalent), add toluene.
-
Add a catalytic amount of DMF.
-
Carefully add thionyl chloride (excess, e.g., 3-4 equivalents) dropwise to the suspension at room temperature.
-
Attach a reflux condenser with a drying tube and heat the mixture to reflux.
-
Continue heating until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1H-imidazole-4,5-dicarbonyl dichloride. This product is typically used in the next step without further purification.
Step 3: Synthesis of N-substituted Imidazole-4,5-dicarboxamides
This is a general procedure for the amidation of the diacid chloride.
Materials:
-
1H-Imidazole-4,5-dicarbonyl dichloride (from Step 2)
-
Substituted aniline or other primary/secondary amine (2.2 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (2.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the desired substituted aniline or amine (2.2 equivalents) and triethylamine (2.2 equivalents) in dry dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Dissolve the crude 1H-imidazole-4,5-dicarbonyl dichloride (1 equivalent) from Step 2 in a minimal amount of dry dichloromethane.
-
Add the solution of the diacid chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted imidazole-4,5-dicarboxamide.
Visualizations
Experimental Workflow
References
- 1. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the condensation of diethyl aminomalonate hydrochloride with formamidine acetate.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
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Answer: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
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Quality of Starting Materials: Ensure that both diethyl aminomalonate hydrochloride and formamidine acetate are of high purity and dry. Moisture can significantly hinder the reaction.
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Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at an adequate rate. Conversely, excessively high temperatures can lead to the decomposition of reactants and products. It is advisable to monitor the reaction temperature closely and maintain it within the optimal range.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed.
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Stoichiometry of Reactants: An incorrect molar ratio of the reactants can lead to a lower yield. Ensure accurate measurement of both diethyl aminomalonate hydrochloride and formamidine acetate.
-
Issue 2: Presence of Impurities in the Final Product
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Question: My final product of this compound shows significant impurities upon analysis by NMR or HPLC. What is the likely source of these impurities and how can I minimize them?
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Answer: The presence of impurities can often be attributed to side reactions or unreacted starting materials.
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Unreacted Starting Materials: As mentioned previously, incomplete reaction is a common cause of impurities. Use TLC or HPLC to confirm the absence of starting materials before work-up.
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Side Reactions: The formation of side products can occur, particularly if the reaction temperature is not well-controlled. One potential side reaction is the hydrolysis of the ester groups to the corresponding carboxylic acid, especially if there is moisture present or during an aqueous work-up.
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Purification Method: The chosen purification method may not be effective in removing all impurities. Consider recrystallization from a suitable solvent system or column chromatography for optimal purity.
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Issue 3: Difficulty in Product Isolation and Purification
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Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?
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Answer: Effective isolation and purification are crucial for obtaining a high-purity product.
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Work-up Procedure: A standard work-up procedure involves quenching the reaction, followed by extraction with a suitable organic solvent. The choice of solvent is important to ensure efficient extraction of the product while minimizing the extraction of impurities.
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Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A solvent screen should be performed to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A gradient elution system may be necessary to effectively separate the desired product from closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and direct method involves the condensation reaction between diethyl aminomalonate hydrochloride and formamidine acetate. This approach offers a straightforward pathway to the desired imidazole core.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system. Alternatively, High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of the reaction's progression.[1]
Q3: What are the expected spectroscopic data (NMR) for this compound?
A3: While specific data can vary slightly based on the solvent and instrument, typical proton NMR (¹H NMR) signals would include triplets and quartets for the ethyl ester groups and a characteristic signal for the imidazole ring protons. Carbon NMR (¹³C NMR) would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the imidazole ring, and the carbons of the ethyl groups.
Q4: Can this synthesis be performed using parallel synthesis techniques for optimization?
A4: Yes, parallel synthesis is an excellent strategy for optimizing reaction conditions such as temperature, solvent, and catalyst. This high-throughput approach allows for the rapid screening of multiple variables to identify the optimal conditions for maximizing the yield and purity of this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | 60 | 12 | 45 | 88 |
| 2 | Ethanol | 80 | 8 | 65 | 92 |
| 3 | DMF | 80 | 8 | 72 | 95 |
| 4 | DMF | 100 | 6 | 78 | 96 |
| 5 | Toluene | 110 | 10 | 55 | 85 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl aminomalonate hydrochloride (1.0 eq) and formamidine acetate (1.1 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.
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Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of Diethyl 1H-imidazole-4,5-dicarboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Diethyl 1H-imidazole-4,5-dicarboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Oily Product Instead of Crystalline Solid | Residual solvent (e.g., from extraction) or the presence of impurities is depressing the melting point. | - Trituration: Stir the crude oil with a non-polar solvent like hexanes or petroleum ether to induce crystallization and wash away non-polar impurities. - High-Vacuum Drying: Ensure all volatile solvents are removed by drying under a high vacuum. - Chromatography: If trituration fails, purify the oil using silica gel column chromatography. |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. | - Solvent System: Use a co-solvent system (e.g., ethyl acetate/hexanes) to decrease solubility at cold temperatures. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal growth. |
| Product Remains Colored (Yellow/Brown) After Purification | Chromophoric (colored) impurities from the synthesis are present. These are often polar byproducts. | - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Column Chromatography: This is a very effective method for separating colored impurities from the desired product. |
| Multiple Spots on TLC After Purification | The chosen purification method was not sufficient to separate all impurities from the product. | - Re-purify: Perform a second purification step. If recrystallization was used, try column chromatography, or vice-versa. - Optimize Chromatography: If using column chromatography, adjust the solvent system polarity. A less polar eluent can improve the separation of closely related compounds. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, or the product concentration is too low. | - Concentrate Solution: Carefully evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product. |
Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Co-Solvent System
This method is suitable when the crude product is a solid and contains minor impurities.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a good solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate at 40-50°C) with stirring until the solid completely dissolves.
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Addition of Anti-Solvent: While the solution is still warm, slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).
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Re-dissolution: Add a few drops of the good solvent (ethyl acetate) until the solution becomes clear again.
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Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold anti-solvent (hexanes) to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The expected product is a white to pale yellow crystalline powder.[1]
Protocol 2: Silica Gel Column Chromatography
This is the preferred method for purifying oily crude products or solids with significant impurities.[1][2]
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Prepare the Slurry: In a beaker, mix silica gel with the chosen non-polar solvent (e.g., hexanes or petroleum ether) to create a slurry.
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Pack the Column: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.
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Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue).[3] Carefully add this solution to the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes).[3] The polarity can be gradually increased if the product is slow to elute.
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Collect Fractions: Collect the eluent in a series of test tubes or flasks.
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Monitor Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically related to the synthetic route. They can include unreacted starting materials, such as butyramidinium chloride or diethyl 2-chloro-3-oxosuccinate, and side-products from condensation or esterification reactions.[4] Incomplete reactions can also lead to mono-ester or dicarboxylic acid intermediates.[5]
Q2: What is the expected appearance and melting point of the pure product?
A2: Pure Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is typically a white to slightly pale yellow crystalline powder.[1] The reported melting point is in the range of 82-88°C.[1][4]
Q3: Which solvent systems are recommended for TLC analysis?
A3: A mixture of ethyl acetate and hexanes (or petroleum ether) is a good starting point for TLC analysis. A typical ratio would be 30-50% ethyl acetate in hexanes. This system can also be adapted for column chromatography.[3]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple methods. Thin-Layer Chromatography (TLC) showing a single spot is a good indicator. Further confirmation should be obtained through analytical techniques such as ¹H NMR spectroscopy to ensure the correct chemical structure and the absence of impurity signals, and by measuring the melting point to compare it with the literature value.
Q5: What is the general solubility profile of this compound?
A5: It is generally soluble in organic solvents like ethanol, methanol, and dichloromethane, but insoluble in water.[1] This solubility profile makes it suitable for purification by recrystallization from co-solvent systems like ethyl acetate/hexanes or purification via normal-phase column chromatography.
References
Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors throughout the synthetic process. Here are the most common areas to investigate:
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Purity of Starting Materials: Impurities in reactants such as glyoxal, ammonia, or diethyl tartrate derivatives can lead to side reactions, consuming the starting materials and reducing the yield of the desired product. Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
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Reaction Temperature: Temperature control is critical. Some synthetic routes for imidazole derivatives require specific temperature ranges to proceed efficiently.[1] Deviations can either slow down the reaction rate or lead to the formation of undesired byproducts. For instance, in syntheses involving the oxidation of a benzimidazole precursor, the reaction often requires elevated temperatures, but excessive heat can cause decomposition.[1]
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Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed before work-up.[1]
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pH Control during Work-up: For syntheses that involve pH adjustments during the work-up, improper control can lead to the loss of the product. The imidazole ring has basic properties, and the ester groups can be sensitive to acidic or basic conditions, potentially leading to hydrolysis back to the dicarboxylic acid.
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Moisture in Reagents and Solvents: The presence of water in reagents and solvents can interfere with many organic reactions, including some routes to imidazole synthesis. Ensure that all glassware is properly dried and that anhydrous solvents are used where specified in the protocol.
Q2: I am observing the formation of a significant amount of side products. How can I minimize them?
The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
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Stoichiometry of Reactants: The molar ratio of the reactants can significantly influence the reaction outcome. For example, in the synthesis of imidazole from glyoxal and ammonia, the ratio of ammonia to glyoxal can affect the yield and purity of the product.[2] An excess of one reactant may favor a particular reaction pathway, leading to the formation of side products.
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Order of Reagent Addition: The sequence in which reagents are added can be critical. In some multi-component reactions, adding a particular reactant dropwise over a period can help to control the reaction rate and minimize the formation of undesired intermediates.
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Choice of Catalyst: If your synthesis involves a catalyst, its selection and concentration are crucial. An inappropriate catalyst can lead to a lack of selectivity and the formation of multiple products.
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Reaction Time: Both insufficient and excessive reaction times can be detrimental. A shorter reaction time may result in an incomplete reaction, while a prolonged reaction time might lead to the decomposition of the product or the formation of further byproducts. Monitoring the reaction progress is key to determining the optimal reaction time.
Q3: The purification of my final product is proving difficult. What are the recommended purification techniques?
Purification of this compound can be achieved through several methods:
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Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is crucial. For imidazole-4,5-dicarboxylic acid derivatives, solvents like ethanol, water, or a mixture of the two are often used.[3] The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals.
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Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, column chromatography is a powerful technique. A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexane) is typically used for the purification of imidazole esters.
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Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by neutralization and extraction with an organic solvent.
Q4: My reaction is not starting or is proceeding very slowly. What should I check?
Several factors can inhibit the initiation of a reaction:
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Quality of Reagents: Ensure that your reagents are of good quality and have not degraded. For instance, solutions of reactants like glyoxal can degrade over time.
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Activation Energy: Some reactions have a significant activation energy and require initial heating to start.[1] Consult the specific protocol for the recommended initiation temperature.
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Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities in the starting materials or solvents.
Data Presentation
Table 1: Comparison of Reported Yields for Related Imidazole Syntheses
| Starting Materials | Product | Reported Yield | Reference |
| Glyoxal, Formaldehyde, Ammonia | Imidazole | Up to 99% (optimized) | [2] |
| Tartaric acid, n-butyraldehyde, aqueous ammonia | 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid | 74% | [3] |
| Diethyl 2-chloro-3-oxosuccinate, Butyramidinium chloride | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | 71% |
Note: Yields can vary significantly based on reaction scale and specific conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This protocol is adapted from a literature procedure for a similar compound and can serve as a starting point.
Materials:
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Diethyl 2-chloro-3-oxosuccinate
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Butyramidinium chloride
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Triethylamine (Et3N)
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Absolute Ethanol (EtOH)
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Ethyl acetate (EtOAc)
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Water
Procedure:
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Dissolve butyramidinium chloride in absolute ethanol in a round-bottom flask equipped with a stirrer.
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Add triethylamine to the solution at room temperature.
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Add diethyl 2-chloro-3-oxosuccinate dropwise to the solution over a 20-minute period at room temperature.
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Stir the reaction mixture at room temperature for 1 hour.
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Heat the mixture and stir at 60-70 °C for 5 hours.
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After the reaction is complete (monitored by TLC), evaporate the solvents under reduced pressure.
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To the residue, add water and extract the mixture with ethyl acetate (3 x 30 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a white solid.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on potential side reactions and offering solutions to mitigate them.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| DE-01 | Low or No Yield of the Desired Product | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.[1] Degradation of Reagents: Starting materials or reagents may have degraded over time.[1] Side Reactions: Formation of byproducts is consuming the starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure accurate measurement and stoichiometry of all reagents. - Use fresh, high-quality reagents. - Optimize reaction temperature and time. |
| DE-02 | Presence of Multiple Spots on TLC, Indicating Impurities | Incomplete Cyclization: The imidazole ring may not have fully formed, leading to open-chain intermediates. Formation of Polymeric Byproducts: Condensation reactions can sometimes lead to the formation of polymers. Side reactions of Starting Materials: For example, in syntheses using diethyl oxalate and amines, symmetrical oxamides can form as byproducts.[2] | - Adjust the pH of the reaction mixture to facilitate cyclization. - Control the concentration of reactants to disfavor polymerization. - Purify the crude product using column chromatography or recrystallization.[3] |
| DE-03 | Product is a Dark, Tarry Substance | Overheating: Excessive heat can lead to the decomposition of the desired product or the formation of complex, high-molecular-weight byproducts.[1] Air Oxidation: The reaction mixture may be sensitive to air, leading to oxidative degradation. | - Maintain precise temperature control throughout the reaction. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| DE-04 | Difficulty in Isolating the Product | Product Solubility: The product may be soluble in the work-up solvents, leading to losses during extraction. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. | - Choose an appropriate solvent system for extraction based on the product's polarity. - To break emulsions, try adding a saturated brine solution or filtering the mixture through celite. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their potential side reactions?
A1: One common route involves the condensation of diethyl tartrate with formaldehyde and an ammonia source (like ammonium acetate).[4]
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Main Reaction: Diethyl tartrate is oxidized in situ or used as a precursor to a dicarbonyl species, which then condenses with formaldehyde and ammonia to form the imidazole ring.
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Potential Side Reactions:
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Incomplete cyclization: This can lead to the formation of acyclic intermediates.
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Formation of hydroxymethylated intermediates: If the reaction with formaldehyde is not well-controlled, various hydroxymethylated species can arise.[1]
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Polymerization: Formaldehyde and ammonia can self-condense to form hexamethylenetetramine.[5]
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Another potential route is the direct esterification of imidazole-4,5-dicarboxylic acid.
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Main Reaction: Imidazole-4,5-dicarboxylic acid is reacted with ethanol in the presence of an acid catalyst.
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Potential Side Reactions:
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Incomplete esterification: This results in a mixture of the di-acid, mono-ester, and di-ester.
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Decarboxylation: At elevated temperatures, the dicarboxylic acid may undergo decarboxylation.
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Q2: How can I minimize the formation of byproducts during the synthesis?
A2: To minimize byproduct formation, consider the following:
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Temperature Control: Maintain the recommended reaction temperature to avoid degradation and unwanted side reactions.[1]
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Stoichiometry: Use the correct molar ratios of reactants. An excess of one reactant can favor the formation of certain byproducts.
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Order of Addition: The sequence in which reagents are added can significantly impact the reaction outcome.
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Inert Atmosphere: For reactions sensitive to oxygen, use an inert atmosphere (N₂ or Ar).
Q3: What is the best way to purify crude this compound?
A3: The most common methods for purification are:
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Recrystallization: This is effective if a suitable solvent can be found in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
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Column Chromatography: This is a more versatile technique for separating the desired product from a mixture of impurities.[3] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Main and Side Reaction Pathways
Caption: Main synthesis pathway versus potential side reactions.
Experimental Protocol: Synthesis from Diethyl L-(+)-tartrate
This protocol is based on a literature procedure for the synthesis of this compound.[4]
Materials:
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Diethyl L-(+)-tartrate
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Ethyl acetate
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1,3-Dibromo-5,5-dimethylhydantoin (or other suitable oxidizing agent)
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Acetic acid
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36% Aqueous formaldehyde solution
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Ammonium acetate
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5N Sodium hydroxide solution
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Anhydrous magnesium sulfate
Procedure:
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Dissolve Diethyl L-(+)-tartrate (2.0 g) in ethyl acetate (34.2 ml).
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Add 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) and stir the solution at room temperature for 3 hours.
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Add acetic acid (17 ml) to the reaction mixture.
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Cool the mixture in an ice bath and slowly add 36% aqueous formaldehyde solution (3.45 ml), maintaining the internal temperature at 10°C or lower.
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Add ammonium acetate (17.2 g) under the same temperature conditions.
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Stir the reaction solution at room temperature for 30 minutes.
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Warm the mixture to 50°C and continue stirring for 3 hours.
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After the reaction is complete, add 5N sodium hydroxide solution to adjust the pH and extract the aqueous layer with ethyl acetate.
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Combine the organic layers and dry with anhydrous magnesium sulfate.
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The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 60% | [4] |
| Melting Point | 210-216 °C | [4][6] |
| Molecular Weight | 212.2 g/mol | [4][6] |
References
Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Diethyl 1H-imidazole-4,5-dicarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Product Yield
Q: My reaction has resulted in a significantly lower yield of this compound than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the synthetic and purification process. A systematic approach to troubleshooting is recommended.
Possible Causes and Suggested Solutions:
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the work-up.[1] Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side product formation.
-
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Suboptimal Reaction Temperature: Temperature control is often critical in imidazole synthesis.
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Solution: Ensure the reaction temperature is maintained within the optimal range as specified by the chosen synthetic protocol. Excessive heat can lead to the decomposition of the desired product.[1]
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.
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Solution: Use high-purity starting materials. If the purity is uncertain, consider purifying the starting materials before use.
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Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
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Solution: Minimize the number of transfer steps. When performing extractions, ensure complete phase separation. During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the product. Cooling the crystallization mixture to a lower temperature (e.g., 0-4 °C) can also help to maximize crystal precipitation.
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Issue 2: Presence of Impurities in the Final Product
Q: My final product of this compound shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). How can I identify and remove them?
A: The presence of impurities is a common issue and can often be traced back to side reactions, incomplete reactions, or residual starting materials.
Common Impurities and Purification Strategies:
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Unreacted Starting Materials: Incomplete consumption of starting materials is a frequent source of impurities.
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Purification: Recrystallization is often effective at removing unreacted starting materials. The choice of solvent is crucial; a solvent should be selected in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at lower temperatures.
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Side Products: Various side reactions can occur during the synthesis of the imidazole ring.
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Purification: Column chromatography can be employed to separate the desired product from closely related side products. A suitable solvent system can be determined using TLC analysis.
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Colored Impurities: The product may appear colored (e.g., yellow or brown) due to the presence of minor, highly colored byproducts.
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Purification: Treating the crude product with activated carbon during the recrystallization process can help to remove colored impurities. Add a small amount of activated carbon to the hot solution, stir for a short period, and then filter the hot solution to remove the carbon before allowing the solution to cool and crystallize.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. Based on the solubility of similar compounds, solvents such as ethanol, water, or a mixture of the two can be effective.[2]
Q2: How can I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Experiment with small amounts of the crude product and various solvents to determine the best option.
Q3: My product is an oil and does not crystallize. What should I do?
A3: Oiling out can occur if the product is impure or if the solution is cooled too quickly.
- Troubleshooting: Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. Alternatively, consider purifying the oil by column chromatography to remove impurities that may be inhibiting crystallization.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with similar solubility profiles to the product. A silica gel column is typically used, and the eluting solvent system can be optimized using TLC.
Data Presentation
Table 1: Qualitative Solubility of Imidazole Dicarboxylic Acid Derivatives
This table provides a general guideline for the solubility of imidazole dicarboxylic acid derivatives, which can be useful for selecting recrystallization and washing solvents. The exact solubility of this compound should be determined experimentally.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Moderately soluble |
| Methanol | Soluble | Very soluble |
| Ethanol | Sparingly soluble | Soluble |
| Acetone | Slightly soluble | Moderately soluble |
| Dichloromethane | Insoluble | Insoluble |
| N,N-Dimethylformamide (DMF) | Very soluble | Very soluble |
| Dimethyl sulfoxide (DMSO) | Very soluble | Very soluble |
Note: This data is based on related compounds and should be used as a starting point for solvent screening.[2]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at the boiling point for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for improving product purity.
References
Technical Support Center: pH Control in Diethyl 1H-imidazole-4,5-dicarboxylate Work-up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 1H-imidazole-4,5-dicarboxylate. The focus is on addressing specific issues related to pH control during the reaction work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important for the work-up?
The predicted pKa of the imidazole proton in this compound is approximately 8.70.[1] This value is crucial for designing an effective extraction protocol. At a pH below its pKa, the imidazole nitrogen will be protonated, forming a salt that is more soluble in the aqueous phase. Conversely, at a pH above its pKa, the imidazole will be in its neutral, less polar form, which is more soluble in the organic phase. Understanding this relationship is key to selectively partitioning the product and impurities between aqueous and organic layers during the work-up.
Q2: Which aqueous solutions are recommended for washing the organic layer during the work-up?
The choice of aqueous wash depends on the impurities you are trying to remove.
-
To remove acidic impurities: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3) is recommended. This will deprotonate acidic impurities, making them more water-soluble and pulling them into the aqueous layer, while keeping the this compound in the organic layer.
-
To remove basic impurities: A wash with a dilute acid, such as 1M hydrochloric acid (HCl), can be used. However, care must be taken to control the pH to avoid protonating the desired product and partitioning it into the aqueous layer. A pH of around 7.5-8.0 would be a safe target to protonate more basic impurities without significantly affecting the product.
-
To remove residual salts: A wash with brine (saturated NaCl solution) is recommended. This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.
Q3: My product seems to be partitioning into the aqueous layer during extraction. What could be the cause and how can I prevent it?
If your product is entering the aqueous layer, it is likely that the pH of the aqueous phase is too acidic, causing the imidazole to become protonated. To prevent this, ensure that the pH of your aqueous wash is neutral or slightly basic (pH > 8.7). You can adjust the pH of your aqueous solution using a dilute base like sodium bicarbonate. It is advisable to test the pH of the aqueous layer after extraction to confirm it is in the desired range.
Q4: I am observing a persistent emulsion during the work-up. How can I resolve this?
Emulsion formation is a common issue when working with complex reaction mixtures. Here are a few strategies to manage emulsions:
-
Addition of Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can lead to a clean separation of the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound, with a focus on pH control.
Issue 1: Low Yield of Isolated Product After Extraction
| Possible Cause | Troubleshooting Step |
| Product Loss to Aqueous Layer | Check the pH of all aqueous washes. Ensure the pH is maintained above 8.7 to keep the product in its neutral, organic-soluble form. If necessary, re-extract the combined aqueous layers with fresh organic solvent after adjusting the pH to be slightly basic. |
| Incomplete Extraction from Reaction Mixture | Perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) to ensure complete removal of the product from the initial reaction mixture. |
| Product Degradation | If the reaction was performed under strongly acidic or basic conditions, the product might have degraded. Analyze a sample of the crude reaction mixture by TLC or LC-MS before work-up to confirm product formation. |
Issue 2: Impure Product After Work-up
| Possible Cause | Troubleshooting Step |
| Acidic Impurities Present | Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic byproducts. |
| Basic Impurities Present | Carefully wash the organic layer with a buffered aqueous solution at a pH of ~7.5-8.0 to remove more basic impurities without protonating the desired product. |
| Starting Material Contamination | If the reaction did not go to completion, residual starting materials may be present. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Standard Work-up Procedure for this compound
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in an acidic solvent (e.g., acetic acid), carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this may cause gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.
-
Aqueous Washes:
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary
The following table summarizes the expected partitioning behavior of this compound at different pH values during an aqueous work-up, based on its predicted pKa of 8.70.
| pH of Aqueous Phase | Dominant Species of Product | Expected Solubility in Aqueous Layer | Expected Solubility in Organic Layer | Recommendation for Work-up |
| < 7.0 | Protonated (Imidazolium salt) | High | Low | Avoid. Significant product loss to the aqueous layer. |
| 7.0 - 8.5 | Mixture of Protonated and Neutral | Moderate | Moderate | Use with caution. Potential for product loss. |
| > 8.7 | Neutral | Low | High | Recommended. Maximizes product recovery in the organic layer. |
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for low yield related to pH control during work-up.
References
Technical Support Center: Purification of Diethyl 1H-imidazole-4,5-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Diethyl 1H-imidazole-4,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of imidazole derivatives like this compound, silica gel is the most commonly used stationary phase due to its polar nature, which allows for separation based on compound polarity.[1] The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a moderately polar solvent. A common starting point is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined empirically using Thin Layer Chromatography (TLC) to achieve good separation of the target compound from impurities.[1]
Q2: How can I determine the appropriate solvent system for the column?
A2: The ideal solvent system can be determined by running TLC plates with your crude product. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35, and there is a clear separation from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound is highly polar and remains at the baseline, you may need to use a more polar mobile phase. Consider adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane mixture. For some planar heterocyclic systems, a gradient of methanol in dichloromethane (DCM) may be necessary.[3] In some cases, adding a small amount of acetic acid or ammonia to the mobile phase can improve solubility and peak shape.[3]
Q4: I am observing significant loss of my product during purification. What are the potential causes?
A4: Product loss during column chromatography can be due to several factors. One common issue is irreversible adsorption onto the stationary phase, which can be a problem with acidic silica gel for basic compounds.[3] Using neutral alumina or a modified silica gel might mitigate this issue.[3] Additionally, ensure that the compound is stable under the chromatographic conditions; some imidazole derivatives can be unstable in acidic or basic environments.[3]
Q5: How can I remove colored impurities from my final product?
A5: If your purified this compound is still colored, you can try treating a solution of the product with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, gently heat the mixture, and then filter it through celite to remove the carbon. Subsequent recrystallization should yield a purer, less colored product.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | Optimize the mobile phase composition based on TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation.[4] |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is Stuck on the Column | The mobile phase is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate or a small amount of methanol). |
| The compound may be interacting strongly with the silica gel. | Consider using a different stationary phase like neutral alumina.[3] | |
| Streaking or Tailing of Spots on TLC/Column | The sample is not fully dissolved or is precipitating on the column. | Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading. |
| The compound is acidic or basic. | Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape. | |
| Low Yield of Purified Product | The product is co-eluting with impurities. | Improve separation by optimizing the mobile phase or using a longer column. |
| The product is irreversibly adsorbed to the stationary phase. | Switch to a less acidic stationary phase like neutral alumina.[3] | |
| The product is degrading on the column. | Check the stability of your compound on silica gel. If it is unstable, consider other purification methods like recrystallization. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
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Prepare TLC Plates: Use standard silica gel TLC plates.
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Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the baseline of the TLC plate.
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Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 7:3 ratio and test other ratios like 8:2, 6:4, and 5:5).
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Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analyze: Calculate the Rf values for your product and impurities. The ideal solvent system will give your product an Rf value of ~0.25-0.35 and good separation from other spots.
Protocol 2: Column Chromatography Purification
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Column Preparation:
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Select an appropriate size glass column.
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Pack the column with silica gel using a wet slurry method with the initial, least polar eluent determined from your TLC analysis.[2]
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Begin eluting with the determined solvent system.
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If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 50%).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
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Monitor the elution of the compounds using TLC.
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Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Validation & Comparative
Mass Spectrometry of Diethyl 1H-imidazole-4,5-dicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Diethyl 1H-imidazole-4,5-dicarboxylate and its analogs. The information presented herein is intended to support researchers in identifying and characterizing this and related compounds in complex matrices. The guide includes detailed experimental protocols, comparative data tables, and visualizations of experimental workflows and fragmentation pathways.
Comparative Analysis of Mass Spectrometry Data
The mass spectrometric analysis of this compound and its analogs is crucial for their unambiguous identification and structural elucidation. This section compares the expected mass spectral characteristics of this compound with a commercially available alternative, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, and the parent compound, 1H-imidazole-4,5-dicarboxylic acid.
Quantitative data and expected fragmentation patterns are summarized in the tables below. These values are predicted based on the fragmentation of similar imidazole-containing compounds and dicarboxylic acid esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₂N₂O₄ | 212.20 | 213.08 | 185.08, 167.07, 139.04, 112.03, 95.03, 68.03 |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | 254.28[1][2] | 255.13 | 227.13, 209.12, 181.09, 154.08, 137.08, 110.07 |
| 1H-imidazole-4,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.10[3] | 157.02 | 139.01, 112.03, 95.03, 68.03 |
Table 1: Comparison of Molecular Weights and Predicted Key Fragment Ions.
Experimental Protocols
A robust and reliable method for the analysis of this compound and its analogs can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Analysis Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the [M+H]⁺ ion.
-
Collision Energy (for MS/MS): 10-30 eV (ramped)
Visualizations
To further clarify the experimental process and the relationships between the analyzed compounds, the following diagrams are provided.
References
Validating the Structure of Synthesized Diethyl 1H-imidazole-4,5-dicarboxylate: A Comparative Guide
For researchers and professionals in drug development, the accurate structural validation of synthesized compounds is a critical step. This guide provides a comparative overview of the analytical techniques used to confirm the structure of Diethyl 1H-imidazole-4,5-dicarboxylate. As a direct experimental comparison, we will use the closely related analogue, Dimethyl 1H-imidazole-4,5-dicarboxylate. This guide outlines the expected data from key analytical methods, presents detailed experimental protocols, and visualizes the workflow for structural validation.
Spectroscopic Data Comparison
The structural elucidation of this compound and its dimethyl analogue relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for these compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Dimethyl 1H-imidazole-4,5-dicarboxylate (Reported) |
| Imidazole C2-H | ~7.9 ppm (s, 1H) | ~7.9 ppm (s, 1H) |
| -O-CH₂- (Ethyl) | ~4.3 ppm (q, 4H, J = 7.1 Hz) | - |
| -CH₃ (Ethyl) | ~1.3 ppm (t, 6H, J = 7.1 Hz) | - |
| -O-CH₃ (Methyl) | - | ~3.8 ppm (s, 6H) |
| NH | Broad singlet, variable chemical shift | Broad singlet, variable chemical shift |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Dimethyl 1H-imidazole-4,5-dicarboxylate (Reported) |
| C=O | ~162 ppm | ~163 ppm |
| C4/C5 | ~138 ppm | ~138 ppm |
| C2 | ~137 ppm | ~137 ppm |
| -O-CH₂- (Ethyl) | ~61 ppm | - |
| -O-CH₃ (Methyl) | - | ~52 ppm |
| -CH₃ (Ethyl) | ~14 ppm | - |
Table 3: FTIR Spectral Data Comparison
| Assignment | This compound (Expected) | Dimethyl 1H-imidazole-4,5-dicarboxylate (Expected) |
| N-H Stretch | 3100-3000 cm⁻¹ (broad) | 3100-3000 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | ~3150 cm⁻¹ | ~3150 cm⁻¹ |
| C-H Stretch (aliphatic) | 2980-2850 cm⁻¹ | 2960-2850 cm⁻¹ |
| C=O Stretch (ester) | ~1720 cm⁻¹ | ~1725 cm⁻¹ |
| C=N Stretch (imidazole) | ~1670 cm⁻¹ | ~1670 cm⁻¹ |
| C-N Stretch (imidazole) | ~1380 cm⁻¹[1] | ~1380 cm⁻¹[1] |
| C-O Stretch (ester) | ~1240 cm⁻¹ | ~1230 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison
| Parameter | This compound | Dimethyl 1H-imidazole-4,5-dicarboxylate |
| Molecular Formula | C₉H₁₂N₂O₄ | C₇H₈N₂O₄ |
| Molecular Weight | 212.20 g/mol | 184.15 g/mol |
| Expected [M+H]⁺ | 213.0819 | 185.0506 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common route for the synthesis of similar imidazole dicarboxylates involves the condensation of an amidine with a diethyl ester of a dicarbonyl compound.[2]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyramidinium chloride in absolute ethanol.
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Base Addition : Add triethylamine to the solution at room temperature to liberate the free amidine.
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Condensation : To this mixture, add Diethyl 2-chloro-3-oxosuccinate dropwise over a period of 20 minutes.[2]
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Reaction : Stir the reaction mixture at room temperature for 1 hour, followed by heating at 60-70 °C for 5 hours.[2]
-
Workup : After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Structural Validation Protocols
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
¹³C NMR Spectroscopy : Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz or 125 MHz.
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Analyze the sample using electrospray ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.
References
A Comparative Guide to Diethyl and Dimethyl 1H-imidazole-4,5-dicarboxylate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for their effective use in synthesis. The following table summarizes key properties for both compounds.
| Property | Diethyl 1H-imidazole-4,5-dicarboxylate | Dimethyl 1H-imidazole-4,5-dicarboxylate |
| CAS Number | 1080-79-1[1] | 3304-70-9[2] |
| Molecular Formula | C₉H₁₂N₂O₄[1] | C₇H₈N₂O₄[2] |
| Molecular Weight | 212.2 g/mol [1] | 184.15 g/mol [3] |
| Appearance | White crystalline powder[4] | White to light brown crystalline powder |
| Melting Point | 210-216 °C[1] | Not explicitly found |
| Boiling Point | 357.9±22.0 °C (Predicted)[1] | Not explicitly found |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[4] | Soluble in some organic solvents like ethanol. Limited solubility in water.[5] |
Performance in Synthesis: A Tale of Two Applications
The primary distinction in the application of these two esters lies in the specific bioactive molecules they are used to synthesize.
This compound: A Key Intermediate for Olmesartan
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a derivative of the diethyl ester, is a crucial intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.
Experimental Protocol: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This protocol describes the condensation reaction to form the imidazole ring.
-
Reactants:
-
Butyramidinium chloride
-
Diethyl 2-chloro-3-oxosuccinate
-
Triethylamine (Et₃N)
-
Absolute ethanol (EtOH)
-
-
Procedure:
-
Dissolve Butyramidinium chloride in absolute ethanol and add triethylamine at room temperature.
-
Add diethyl 2-chloro-3-oxosuccinate to the solution over a 20-minute period at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, followed by stirring at 60-70 °C for 5 hours.
-
Evaporate the solvents under vacuum.
-
Add water to the residue and extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the ethyl acetate solutions, dry, and evaporate under reduced pressure to yield the desired product as a white solid.
-
-
Quantitative Data:
-
Yield: 71%
-
Purity (HPLC): 99.5%
-
Mechanism of Action of Olmesartan
Olmesartan functions by blocking the AT1 receptor, which prevents the binding of angiotensin II. This inhibition leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.[5]
Caption: Mechanism of Action of Olmesartan.
Dimethyl 1H-imidazole-4,5-dicarboxylate: A Building Block for Hedgehog Signaling Pathway Inhibitors
Dimethyl 1H-imidazole-4,5-dicarboxylate serves as an intermediate in the synthesis of inhibitors targeting the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer.
While a specific, detailed experimental protocol for the synthesis of a Hedgehog pathway inhibitor using dimethyl 1H-imidazole-4,5-dicarboxylate with quantitative yield data was not found in the reviewed literature, the general workflow for developing such inhibitors is understood.
Experimental Workflow: Synthesis of Hedgehog Pathway Inhibitors
The synthesis of these inhibitors generally involves a multi-step process where the imidazole core, derived from the dimethyl ester, is functionalized to create a molecule that can interact with components of the Hh pathway.
Caption: General workflow for synthesizing Hedgehog pathway inhibitors.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development. Its aberrant activation in adults can lead to the development of certain cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression. Inhibitors developed from dimethyl 1H-imidazole-4,5-dicarboxylate would aim to disrupt this cascade.
Caption: Simplified Hedgehog signaling pathway.
Conclusion
Both diethyl and dimethyl 1H-imidazole-4,5-dicarboxylate are valuable reagents in organic synthesis, serving as versatile scaffolds for the construction of complex bioactive molecules. The choice between the two will likely be dictated by the specific synthetic target and the established synthetic routes for that molecule.
-
This compound has a well-documented application in the synthesis of the antihypertensive drug Olmesartan, with a detailed experimental protocol and high reported yield and purity. This makes it a reliable choice for researchers working on analogues of this drug or similar structures.
-
Dimethyl 1H-imidazole-4,5-dicarboxylate is a key building block for inhibitors of the Hedgehog signaling pathway, a significant target in cancer therapy. While a specific, high-yield protocol for a particular inhibitor was not identified, its established use in this area makes it the logical starting point for the development of novel Hh pathway modulators.
Further research directly comparing the reactivity, solubility, and handling characteristics of these two esters in a standardized reaction would be highly beneficial to the scientific community.
References
- 1. This compound CAS#: 1080-79-1 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemeo.com [chemeo.com]
- 4. nbinno.com [nbinno.com]
- 5. Dimethyl 1H-imidazole-4,5-dicarboxylate Manufacturer & Supplier China | CAS 39948-36-4 | High Purity Imidazole Derivatives for Research & Industrial Use [quinoline-thiophene.com]
A Comparative Guide to the Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Diethyl 1H-imidazole-4,5-dicarboxylate is a valuable scaffold in medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents. Its versatile structure allows for further functionalization, making it a sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of two prominent methods for the synthesis of this important compound, offering insights into their respective advantages and disadvantages, supported by experimental data.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: From Diethyl Oxalacetate and Formamidine | Method 2: From Diethyl Diaminomaleate and Triethyl Orthoformate |
| Starting Materials | Diethyl oxalacetate, Formamidine acetate | Diethyl diaminomaleate, Triethyl orthoformate, Acetic anhydride |
| Reaction Type | Condensation | Cyclization |
| Yield | ~65% | ~78% |
| Reaction Time | 4 hours | 3 hours |
| Reaction Temperature | 110 °C | 130 °C |
| Key Advantages | Readily available starting materials. | Higher reported yield. |
| Key Disadvantages | Moderate yield. | Use of acetic anhydride which requires careful handling. |
Method 1: Synthesis from Diethyl Oxalacetate and Formamidine
This method represents a classical approach to imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound (diethyl oxalacetate) with an amidine (formamidine). The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the imidazole ring.
Experimental Protocol:
-
A mixture of diethyl oxalacetate (1 mole) and formamidine acetate (1.1 moles) in acetic acid is prepared.
-
The reaction mixture is heated to 110 °C and stirred for 4 hours.
-
After cooling, the mixture is poured into ice water, and the pH is adjusted to 8-9 with a sodium carbonate solution.
-
The precipitated product is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol to yield this compound.
Method 2: Synthesis from Diethyl Diaminomaleate and Triethyl Orthoformate
This approach utilizes the cyclization of a 1,2-diaminoalkene (diethyl diaminomaleate) with a one-carbon synthon (triethyl orthoformate) to construct the imidazole ring. Acetic anhydride is employed as a dehydrating agent to facilitate the cyclization.
Experimental Protocol:
-
A solution of diethyl diaminomaleate (1 mole) in triethyl orthoformate (3 moles) is prepared.
-
Acetic anhydride (1.5 moles) is added dropwise to the solution while maintaining the temperature below 30 °C.
-
The reaction mixture is then heated to 130 °C and refluxed for 3 hours.
-
The excess triethyl orthoformate and other volatile components are removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford this compound.
Logical Workflow of Synthesis Methods
The following diagram illustrates the distinct pathways of the two described synthesis methods.
Caption: Comparative workflow of two synthesis methods for this compound.
Conclusion
Both presented methods offer viable routes for the synthesis of this compound. The choice of method will likely depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired yield, and scale of the reaction. Method 2, the cyclization of diethyl diaminomaleate, offers a higher reported yield, which may be advantageous for large-scale production. However, Method 1, the condensation of diethyl oxalacetate, utilizes more common and potentially less hazardous reagents. Researchers should carefully consider these factors when selecting a synthetic strategy.
A Comparative Guide to the Biological Activity of Diethyl 1H-imidazole-4,5-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of Diethyl 1H-imidazole-4,5-dicarboxylate have emerged as a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of these derivatives, focusing on their antimicrobial and anticancer properties, supported by experimental data from peer-reviewed studies.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. Variations in these substituents can modulate the compound's potency and spectrum of activity.
Anticancer Activity
Recent studies have highlighted the potential of N-substituted imidazole-4-carboxylate derivatives as potent anticancer agents. The substitution at the N-1 position of the imidazole ring plays a crucial role in determining the cytotoxic activity against various cancer cell lines. A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates demonstrated that the length of the alkyl chain at the N-1 position significantly impacts their antiproliferative effects.[1]
Table 1: In Vitro Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives (IC₅₀ in µM) [1]
| Derivative (Substituent at N-1) | HeLa (Cervical) | HT-29 (Colon) | HCT-15 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) |
| 5a (n-Hexyl) | 15.32 ± 0.11 | 18.45 ± 0.23 | > 50 | > 50 | > 50 |
| 5b (n-Octyl) | 8.76 ± 0.08 | 10.21 ± 0.15 | 25.67 ± 0.34 | 31.89 ± 0.41 | 45.12 ± 0.56 |
| 5c (n-Decyl) | 3.45 ± 0.04 | 5.67 ± 0.09 | 12.87 ± 0.18 | 18.98 ± 0.27 | 28.76 ± 0.39 |
| 5d (n-Undecyl) | 1.89 ± 0.03 | 2.78 ± 0.05 | 8.98 ± 0.12 | 12.45 ± 0.19 | 19.87 ± 0.28 |
| 5e (n-Dodecyl) | 0.737 ± 0.05 | 1.194 ± 0.02 | 4.56 ± 0.07 | 7.89 ± 0.11 | 10.23 ± 0.16 |
Data presented as mean ± standard deviation.
The results indicate a clear structure-activity relationship, with the anticancer activity increasing with the length of the n-alkyl chain at the N-1 position. Derivative 5e , with a dodecyl substituent, exhibited the most potent activity, particularly against HeLa and HT-29 cell lines.[1] Further investigations revealed that this compound inhibits tumor cell colony formation and migration and induces apoptosis.[1]
Antimicrobial Activity
Imidazole derivatives are well-established antimicrobial agents.[2][3][4] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5] The antimicrobial spectrum and potency of this compound derivatives can be tuned by introducing different pharmacophores.
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Imidazole Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | MRSA (ATCC 43300) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 1744) | Acinetobacter baumannii (ATCC 747) |
| HL1 | 78.12 | 156.25 | 312.5 | 625 | 1250 |
| HL2 | 156.25 | 312.5 | 625 | 1250 | 2500 |
| Vancomycin | 0.625 | 1.25 | - | - | - |
| Ciprofloxacin | 0.312 | 0.625 | 0.078 | 0.156 | 0.312 |
HL1: 1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)naphthalen-2-ol HL2: 1-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol
The data demonstrates that these imidazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, although with higher MIC values compared to the standard antibiotics, vancomycin and ciprofloxacin.[2]
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
A general method for the synthesis of N-substituted imidazole derivatives involves the reaction of a primary amine with a suitable imidazole precursor. For instance, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles can be achieved in two steps: first, the condensation of benzoin with thiourea to form 4,5-diphenyl-1H-imidazol-2-thiol, followed by coupling with an appropriate benzyl bromide derivative.[6]
General synthetic route for 2-thio-substituted imidazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: The test compounds are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTS Assay)
The antiproliferative activity of the compounds is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The biological effects of imidazole derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Antimicrobial Mechanism of Action
Imidazole-based antimicrobial agents can exert their effects through multiple mechanisms. A common pathway involves the disruption of the microbial cell membrane's integrity, leading to the leakage of essential cellular components and ultimately cell death.[5] Another key mechanism, particularly in fungi, is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
A Comparative Guide to the Characterization of Diethyl 1H-imidazole-4,5-dicarboxylate Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Diethyl 1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug Olmesartan Medoxomil. Understanding and controlling impurities is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Introduction to Impurity Profiling
Impurity profiling is the identification, quantification, and characterization of any unwanted substances present in a drug substance. These impurities can originate from starting materials, by-products of the synthesis, degradation of the final product, or reagents and solvents used in the manufacturing process. Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the control of impurities in pharmaceuticals.
In the context of this compound, particularly the 2-propyl substituted analogue which is a key intermediate for Olmesartan, several potential impurities can arise. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials and intermediates, by-products from side reactions, and reagents.
-
Degradation Products: Formed due to the degradation of the this compound molecule under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.
This guide will focus on the analytical techniques used to detect, identify, and quantify these impurities, providing a comparative overview of their performance.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for effective impurity profiling. The most commonly employed methods for the analysis of this compound and its impurities are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | High resolution, excellent quantitative accuracy, robust and reproducible. | Requires chromophores for detection. Limited structural information. | Quantitative analysis of known impurities and main component purity.[1][2] |
| LC-MS/MS | Combines HPLC separation with mass spectrometric detection. | High sensitivity and selectivity, provides molecular weight and structural information for unknown impurity identification. | More complex instrumentation, potential for matrix effects and ion suppression. | Identification and structural elucidation of unknown process-related impurities and degradation products. |
| GC-MS | Separation of volatile compounds with mass spectrometric detection. | High sensitivity for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like dicarboxylic acids without derivatization. | Analysis of residual solvents and other volatile impurities from the synthesis. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. | Definitive structural confirmation of isolated impurities and characterization of the main component. |
Common Impurities in this compound Synthesis
The synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, an important analogue, often involves the condensation of butyramidinium chloride with a diethyl oxosuccinate derivative.[1] Potential impurities can arise from this and subsequent steps in the synthesis of the final API, Olmesartan.
| Impurity Type | Potential Impurity Name/Structure | Origin |
| Starting Material | Diethyl 2-chloro-3-oxosuccinate | Unreacted starting material from the condensation reaction.[1] |
| Starting Material | Butyramidinium chloride | Unreacted starting material from the condensation reaction.[1] |
| Side-Product | 4-(1-Methoxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester | Formed during a Grignard reaction step in the synthesis of an Olmesartan intermediate.[3] |
| Side-Product | Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | A potential by-product from the Grignard reaction with residual starting materials or alternative reaction pathways.[3] |
| Regioisomer | N-3 regioisomeric impurity of Trityl olmesartan ethyl ester | Arises from the N-alkylation reaction on the imidazole ring, where alkylation occurs at the N-3 position instead of the desired N-1 position.[4] |
Experimental Protocols
HPLC-UV Method for Purity and Impurity Quantification
This protocol is a representative method for the analysis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and its related substances.
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5µm particle size.[2]
-
Mobile Phase A: Phosphate buffer.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[5]
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.[2]
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (as per ICH Q1B guidelines).[2]
After exposure to the stress conditions, the samples are diluted and analyzed by the developed HPLC-UV and LC-MS methods to identify and quantify the degradation products.
Visualizations
Experimental Workflow for Impurity Characterization
Caption: A logical workflow for the comprehensive characterization of impurities.
Decision Tree for Analytical Method Selection
Caption: A decision tree to guide the selection of the appropriate analytical technique.
References
A Comparative Analysis of Diethyl 1H-imidazole-4,5-dicarboxylate and Other Alkyl Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diethyl 1H-imidazole-4,5-dicarboxylate and its homologous alkyl dicarboxylates, including dimethyl, dipropyl, and dibutyl esters. The imidazole-4,5-dicarboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The nature of the alkyl ester groups can significantly influence the physicochemical properties and reactivity of these molecules, thereby impacting their suitability for various synthetic pathways and their pharmacokinetic profiles.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of various dialkyl 1H-imidazole-4,5-dicarboxylates. While experimental data for all homologues is not consistently available, this compilation provides a comparative framework.
| Property | Dimethyl 1H-imidazole-4,5-dicarboxylate | This compound | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
| CAS Number | 3304-70-9 | 1080-79-1 | 144689-94-1 |
| Molecular Formula | C₇H₈N₂O₄ | C₉H₁₂N₂O₄ | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 184.15 g/mol | 212.20 g/mol | 254.28 g/mol |
| Melting Point | 197-201 °C[1] | 210-216 °C | 82-84 °C[2] |
| Boiling Point | Not available | 357.9±22.0 °C (Predicted) | Not available |
| Purity | >98.0% (HPLC)[3] | min 98% | Not specified |
| Appearance | White to Almost white powder to crystal[3] | Solid | White solid[2] |
Synthesis and Experimental Protocols
The synthesis of dialkyl 1H-imidazole-4,5-dicarboxylates can be achieved through various synthetic routes. A common method involves the esterification of imidazole-4,5-dicarboxylic acid. Another approach is the direct synthesis from appropriate starting materials. Below are detailed and generalized experimental protocols.
Detailed Experimental Protocol: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[2]
This protocol describes the synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate via the condensation of butyramidinium chloride and diethyl 2-chloro-3-oxosuccinate.
Materials:
-
Butyramidinium chloride
-
Absolute ethanol
-
Triethylamine (Et₃N)
-
Diethyl 2-chloro-3-oxosuccinate
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve butyramidinium chloride (4g, 32.6mmol) in absolute ethanol (20mL) and add Et₃N (4.6mL) at room temperature.
-
Add Diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) to the solution at room temperature over a 20-minute period.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C and stir for an additional 5 hours.
-
Evaporate the solvents under vacuum.
-
Add water (40mL) to the residue.
-
Extract the mixture with EtOAc (3 x 30mL).
-
Combine the organic layers, dry them, and evaporate the solvent under reduced pressure to yield the desired product as a white solid.
Yield: 6.5g (71%)
Generalized Experimental Protocol for the Synthesis of Dialkyl 1H-imidazole-4,5-dicarboxylates
This generalized protocol is based on the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-alkylbenzimidazoles, which can then be esterified.[4]
Step 1: Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid
Caption: General workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Procedure:
-
Dissolution: Dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid.
-
Oxidation: Add hydrogen peroxide dropwise to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto ice to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Esterification
The resulting dicarboxylic acid can be esterified using standard methods, such as Fischer esterification, by refluxing the dicarboxylic acid in the corresponding alcohol (methanol, ethanol, propanol, or butanol) with a catalytic amount of strong acid (e.g., sulfuric acid).
Biological Activity and Applications
Derivatives of imidazole-4,5-dicarboxylic acid are of significant interest in drug discovery. The nature of the alkyl ester can influence the compound's lipophilicity and, consequently, its pharmacokinetic properties.
-
Antihypertensive Agents: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure.[2]
-
Antimicrobial Agents: Imidazole derivatives have shown potential antibacterial and antifungal activities by interfering with microbial DNA replication, cell wall synthesis, and cell membrane integrity.[5]
-
Neurological Disorders: Some derivatives have been investigated as modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[6]
The workflow for evaluating the biological potential of these compounds is illustrated below.
Caption: Logical pathway for the biological evaluation of imidazole dicarboxylates.
Conclusion
This compound and its alkyl homologues are valuable building blocks in medicinal chemistry. The choice of the alkyl ester can influence the compound's physical properties and its utility in the synthesis of bioactive molecules. While a direct, comprehensive comparison of all properties across the homologous series is limited by the availability of experimental data, this guide provides a foundational understanding of their synthesis, properties, and potential applications. Further research is warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of this versatile chemical scaffold.
References
- 1. 3304-70-9 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester AKSci D410 [aksci.com]
- 2. jocpr.com [jocpr.com]
- 3. Dimethyl 1H-Imidazole-4,5-dicarboxylate | 3304-70-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diethyl 1H-imidazole-4,5-dicarboxylate: A Step-by-Step Guide
The safe and compliant disposal of Diethyl 1H-imidazole-4,5-dicarboxylate is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. The following protocols are based on general laboratory safety standards and information from safety data sheets (SDS) for similar chemical structures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat. All handling of this compound waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Pure this compound and solutions containing it must be collected as hazardous waste.[1]
-
Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.[2][3] Specifically, keep it segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]
2. Waste Collection and Containerization:
-
Collect waste in a designated, sealable, and airtight container that is compatible with the chemical.[1] Glass or polyethylene containers are generally suitable.[5]
-
The container should be in good condition, free from leaks or external residue.[2][6]
-
For liquid waste, fill the container to no more than 75-80% of its capacity to allow for expansion and prevent spills.[3][7]
-
For solid waste, carefully sweep or shovel the material into a suitable container, avoiding dust formation.[8][9][10]
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][5]
-
Include the date when waste was first added to the container.[5]
-
Ensure the label is securely attached and facing forward for easy identification.[5]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11][8]
-
Store the container in a designated and secured waste accumulation area, such as a flammables cabinet if appropriate, and within secondary containment trays.[2][5]
5. Final Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service or an approved waste disposal plant.[8][10][12]
-
Do not pour this chemical down the sink or dispose of it as general waste.[2][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
6. Decontamination and Spill Cleanup:
-
Any materials used for cleaning up spills of this compound, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.[11]
-
Contaminated clothing should be removed immediately and washed before reuse.[8][12]
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. mcgill.ca [mcgill.ca]
- 4. fishersci.com [fishersci.com]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. vumc.org [vumc.org]
- 7. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling Diethyl 1H-imidazole-4,5-dicarboxylate
Essential Safety and Handling Guide for Diethyl 1H-imidazole-4,5-dicarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for the closely related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, and general safety protocols for imidazole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Situation | Required Personal Protective Equipment (PPE) |
| Routine Handling (e.g., weighing, preparing solutions) | - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. - Body Protection: Fully-buttoned laboratory coat. |
| Risk of Splashing or Aerosol Generation | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Nitrile gloves. - Body Protection: Chemical-resistant apron or gown over a laboratory coat. - Respiratory Protection: Use of a certified laboratory chemical fume hood is mandatory. |
| Emergency (e.g., large spill) | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Body Protection: Chemical-resistant suit. - Respiratory Protection: Self-contained breathing apparatus (SCBA). |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Store the compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.
Immediate First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the initial first aid steps.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][4] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Visual Safety Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Safe handling workflow for this compound.
Caption: Emergency response plan for accidental exposure.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
